Olanzapine Lactam Impurity

Übersicht

Beschreibung

Olanzapine Lactam Impurity is a degradation product of Olanzapine, an antipsychotic drug used primarily for the treatment of schizophrenia and bipolar disorder . This impurity is formed during storage or exposure to thermal stress and is commonly found in commercial preparations of Olanzapine . It is important to study and understand this impurity to ensure the safety and efficacy of Olanzapine formulations.

Vorbereitungsmethoden

Die Synthese von Olanzapin-Lactam-Verunreinigung aus Olanzapin umfasst mehrere Schritte. Die Bildung dieser Verunreinigung ist in der Regel auf die Oxidation und Ringöffnung des Thiophenrings in Olanzapin zurückzuführen . Der Prozess kann durch Formulierungs-Hilfsstoffe katalysiert werden und tritt unter gestressten und gealterten Feststoffbedingungen auf . Industrielle Produktionsverfahren beinhalten häufig den Einsatz der Hochleistungsflüssigkeitschromatographie (HPLC), um diese Verunreinigung zu isolieren und zu identifizieren .

Analyse Chemischer Reaktionen

Olanzapin-Lactam-Verunreinigung unterliegt mehreren Arten chemischer Reaktionen, darunter:

Ringöffnung: Diese Reaktion ist eine Folge des Oxidationsprozesses und führt zur Bildung der Lactamstruktur.

Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen Oxidationsmittel und thermischen Stress . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Olanzapin-Lactam-Verunreinigung und Ketothiolactam .

Wissenschaftliche Forschungsanwendungen

Formation and Stability

The lactam impurity is generated primarily through the thermal degradation of olanzapine, especially during prolonged storage or exposure to unfavorable conditions such as elevated temperatures and moisture. The presence of this impurity raises concerns regarding the efficacy and safety of olanzapine formulations, as impurities can potentially alter pharmacological effects or lead to adverse reactions in patients.

Quality Control and Stability Testing

Olanzapine Lactam Impurity serves as a critical marker in the quality control processes of olanzapine formulations. Its quantification is essential for ensuring that pharmaceutical products meet regulatory standards. Analytical methods such as High-Performance Liquid Chromatography (HPLC) are commonly employed to detect and quantify this impurity in drug formulations.

| Method | Description |

|---|---|

| HPLC | Utilized for separation and quantification of olanzapine and its impurities. |

| Stability Studies | Assess the degradation pathways of olanzapine under various conditions. |

Formulation Development

Understanding the formation of this compound is crucial for developing stable pharmaceutical formulations. Researchers focus on optimizing the formulation process to minimize the generation of this impurity. Techniques include:

- Use of Stabilizers : Incorporating stabilizing agents that inhibit the degradation of olanzapine.

- Controlled Storage Conditions : Implementing stringent storage guidelines to prevent thermal degradation.

Pharmacokinetic Studies

Research has indicated that impurities like Olanzapine Lactam can influence the pharmacokinetics of olanzapine, affecting its absorption, distribution, metabolism, and excretion (ADME). Case studies have explored how varying levels of this impurity impact therapeutic outcomes in patients.

Case Study 1: Stability Assessment

A study conducted by researchers aimed at evaluating the stability of olanzapine tablets under different environmental conditions demonstrated that increased humidity significantly raised the levels of this compound. The findings emphasized the need for robust packaging solutions to mitigate moisture exposure.

Case Study 2: Impurity Impact on Efficacy

In a clinical trial involving schizophrenia patients treated with olanzapine, researchers monitored the levels of this compound in plasma samples. The results suggested a correlation between higher impurity levels and reduced therapeutic efficacy, prompting further investigation into acceptable limits for this impurity in clinical settings.

Regulatory Considerations

Regulatory bodies such as the FDA and EMA have established guidelines regarding acceptable levels of impurities in pharmaceutical products. The presence of this compound must be evaluated during drug approval processes to ensure patient safety.

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Olanzapin-Lactam-Verunreinigung kann mit anderen Abbauprodukten von Olanzapin verglichen werden, wie z. B.:

Ketothiolactam: Ein weiteres oxidatives Abbauprodukt, das neben Olanzapin-Lactam-Verunreinigung gebildet wird.

N-Demethyl-N-Formylolanzapin: Eine verwandte Verunreinigung, die in Olanzapin-Formulierungen gefunden wird.

2-Hydroxymethyl-Olanzapin: Eine weitere Verunreinigung, die unter bestimmten Bedingungen entstehen kann.

Die Einzigartigkeit von Olanzapin-Lactam-Verunreinigung liegt in ihrem spezifischen Bildungspfad und den Bedingungen, unter denen sie entsteht .

Biologische Aktivität

Olanzapine is an atypical antipsychotic widely used for treating schizophrenia and bipolar disorder. Its biological activity is primarily attributed to its antagonistic effects on various neurotransmitter receptors, including dopamine D1 and D2, as well as serotonin receptors. However, during storage and formulation, olanzapine can degrade into several impurities, one of which is the Olanzapine Lactam Impurity (CAS 1017241-34-7). This article focuses on the biological activity of this compound, its formation pathways, and the implications of its presence in pharmaceutical formulations.

Formation and Characteristics

This compound is a degradation product formed through oxidative processes affecting the thiophene ring of olanzapine. This compound typically appears as a light yellow solid and can be synthesized through various methods, including reactions with singlet oxygen mimics like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) . The degradation pathway involves oxidation and ring-opening reactions that can occur under thermal or oxidative stress conditions .

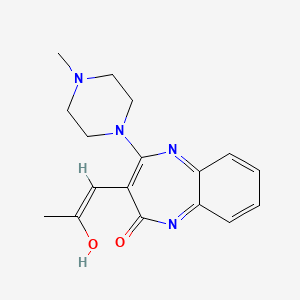

Chemical Structure

The molecular formula for this compound is with a molecular weight of approximately 312.37 g/mol. Its structure includes a lactam functional group that contributes to its chemical properties and potential biological activities .

Pharmacological Profile

Research indicates that this compound may exhibit pharmacological activities similar to olanzapine but with varying potency. The compound acts primarily as a dopamine receptor antagonist, influencing neurotransmission in the central nervous system (CNS). It may also have serotonergic properties due to its structural similarities to olanzapine .

Studies and Findings

- Receptor Binding Affinity : Studies have shown that this compound retains some binding affinity for dopamine receptors. However, its efficacy compared to olanzapine remains under investigation. The impurity's interaction with other receptor types, such as serotonin receptors, has not been fully elucidated .

- Toxicological Assessments : Preliminary toxicological studies suggest that while this compound may have reduced toxicity compared to its parent compound, it still requires careful monitoring in pharmaceutical formulations due to potential side effects arising from its pharmacological activity .

- Case Studies : In a stability study involving olanzapine formulations, the presence of this compound was correlated with altered pharmacokinetic profiles in animal models. These studies indicate the importance of controlling impurity levels in drug formulations to ensure therapeutic efficacy and safety .

Implications for Pharmaceutical Formulations

The presence of this compound in pharmaceutical preparations raises concerns regarding drug stability and efficacy. Formulation scientists must consider the following:

- Storage Conditions : Proper storage conditions are essential to minimize oxidative degradation and the formation of impurities like Olanzapine Lactam.

- Quality Control : Analytical methods such as high-performance liquid chromatography (HPLC) are critical for monitoring impurity levels in drug products .

- Regulatory Compliance : Pharmaceutical companies must comply with regulatory standards regarding impurity limits to ensure patient safety and product integrity.

Eigenschaften

IUPAC Name |

3-[(Z)-2-hydroxyprop-1-enyl]-4-(4-methylpiperazin-1-yl)-1,5-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O2/c1-12(22)11-13-16(21-9-7-20(2)8-10-21)18-14-5-3-4-6-15(14)19-17(13)23/h3-6,11,22H,7-10H2,1-2H3/b12-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVKVZGLTQPNIEY-QXMHVHEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=C(N=C2C=CC=CC2=NC1=O)N3CCN(CC3)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C1=C(N=C2C=CC=CC2=NC1=O)N3CCN(CC3)C)/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.